3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride

Chemical biology Covalent probes SuTEx chemistry

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride (CAS 2402839-56-7, molecular weight 263.64 g/mol) is a heterocyclic building block that integrates a 6-chloropyridazine moiety, a 1,2,4-triazole ring, and a sulfonyl fluoride warhead. Its structural formula is C₆H₃ClFN₅O₂S, and it is cataloged under PubChem CID 145915746, with computed descriptors including an XLogP3-AA of 0.7 and one hydrogen bond donor.

Molecular Formula C6H3ClFN5O2S
Molecular Weight 263.63
CAS No. 2402839-56-7
Cat. No. B2576221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride
CAS2402839-56-7
Molecular FormulaC6H3ClFN5O2S
Molecular Weight263.63
Structural Identifiers
SMILESC1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl
InChIInChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13)
InChIKeyCXLDHWYHIAWDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride


3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride (CAS 2402839-56-7, molecular weight 263.64 g/mol) is a heterocyclic building block that integrates a 6-chloropyridazine moiety, a 1,2,4-triazole ring, and a sulfonyl fluoride warhead [1]. Its structural formula is C₆H₃ClFN₅O₂S, and it is cataloged under PubChem CID 145915746, with computed descriptors including an XLogP3-AA of 0.7 and one hydrogen bond donor [1]. The compound is currently listed by multiple chemical suppliers as a research-use-only intermediate, but no primary peer-reviewed pharmacological or biochemical characterization data appear to have been published for this specific entity as of the knowledge cutoff. Consequently, this evidence guide is constrained by a lack of quantitative head-to-head or cross-study comparator data, and the remaining content must be regarded as a scaffold-class summary rather than a compound-specific differential analysis.

Why 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride Cannot Be Freely Substituted by In-Class Analogs


Although 1,2,4-triazole-sulfonyl fluoride building blocks share the same covalent warhead, their target engagement, selectivity, and physicochemical properties are profoundly shaped by the appended heteroaryl group [1][2]. The 6-chloropyridazine substituent introduces distinct electronic effects (electron-withdrawing chlorine, additional nitrogen lone pairs) and hydrogen-bond acceptor topology that diverge sharply from commonly used phenyl, methyl, or simple pyridazine analogs. In sulfur–triazole exchange (SuTEx) chemistry, the leaving-group ability and aqueous stability of the sulfonyl-triazole electrophile are tunable by the C5 substituent; therefore, swapping the 6-chloropyridazine for another heteroaryl cannot be assumed to preserve either the reaction kinetics or the protein-modification profile [1][2]. Without compound-specific quantitative data, however, the magnitude of these differences remains unmeasured, making empirical validation mandatory before substitution in any experimental workflow.

Quantitative Comparator Evidence for 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride


No Published Direct or Cross-Study Comparator Data Available

Following an exhaustive search of primary literature, patents, and authoritative databases (including PubChem, PubMed, SciFinder, and Google Scholar), no peer-reviewed study reporting quantitative biological or biochemical data for 3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride was identified. Consequently, no evidence meeting the minimal requirements for a direct head-to-head comparison, cross-study comparable analysis, or even class-level inference with concrete numerical values can be presented. The sulfonyl fluoride warhead and the pyridazine-triazole scaffold are individually well-precedented in covalent probe design, but data that connect this specific compound to a measurable differentiation over any named comparator are absent. This evidence gap is stated explicitly to prevent substitution of quantitative claims with vendor-generated promotional text.

Chemical biology Covalent probes SuTEx chemistry

Class-Level Precedent for Sulfonyl-Triazole Covalent Probes

The sulfonyl-triazole electrophile class, exemplified by probe KY-26, has been shown to modify tyrosine and lysine residues in >65 kinases and ATP-binding proteins in live-cell chemical proteomics experiments [1]. KY-26 demonstrated enhanced solution and proteome reactivity compared to the sulfonyl-fluoride probe XO44, with LC-MS/MS enabling direct site-of-modification identification [1]. While 3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is structurally distinct—lacking the quinazoline core and alkyne handle of KY-26—it shares the critical sulfonyl-triazole electrophilic warhead and may exhibit analogous residue selectivity. However, no quantitative reactivity or selectivity data exist for the target compound to substantiate this class-level inference.

Activity-based protein profiling Covalent kinase inhibitors Chemical proteomics

Absence of Comparative Stability or Selectivity Data

Systematic studies on sulfonyl fluoride stability have demonstrated that the half-life of the SO₂F group in aqueous buffer is heavily influenced by pH, temperature, and the electronic nature of the R substituent [1][2]. Electron-withdrawing heteroaryl groups generally reduce hydrolysis rates compared to alkyl sulfonyl fluorides, but the specific hydrolytic stability of the 6-chloropyridazine-1,2,4-triazole-5-sulfonyl fluoride scaffold has not been reported. Similarly, no selectivity panel (e.g., against serine hydrolases, kinases, or other nucleophilic enzyme families) is available to differentiate this compound from other sulfonyl fluoride probes such as AM-3506 or XO44. This data gap precludes any claim of superior stability or selectivity.

Aqueous stability Reactivity tuning Sulfonyl fluoride electrophiles

Recommended Application Scenarios for 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride


De Novo Covalent Probe Development via SuTEx Chemistry

The compound's sulfonyl-triazole architecture is directly amenable to sulfur-triazole exchange (SuTEx) chemistry, which has been established as a versatile platform for creating covalent probes that target reactive tyrosine and lysine residues in proteins [1]. Researchers synthesizing focused probe libraries for activity-based protein profiling (ABPP) or covalent ligand discovery can use this building block as a starting scaffold, with the 6-chloropyridazine moiety providing a vector for subsequent structure-activity relationship exploration. However, as noted in Section 3, all target-engagement, selectivity, and stability parameters must be empirically determined, as no pre-existing data exist to guide hit selection.

Chemical Biology Probe for Nucleophilic Residue Mapping

Given the privileged status of sulfonyl fluorides as warheads for context-specific nucleophilic amino acid labeling [1], the compound may be evaluated as a probe for mapping reactive serine, cysteine, tyrosine, or lysine residues in purified proteins or cellular lysates. Its distinct heterocyclic topology—combining a pyridazine with a 1,2,4-triazole—offers a potential advantage over simpler aromatic sulfonyl fluorides by introducing additional hydrogen-bonding surfaces that could impart selectivity for certain protein microenvironments. This hypothesis requires rigorous experimental validation.

Fragment-Based Covalent Ligand Discovery

The relatively low molecular weight (263.64 Da) and moderate lipophilicity (XLogP3-AA = 0.7) [1] position this compound within fragment-like chemical space suitable for covalent fragment screening. The sulfonyl fluoride enables irreversible target engagement, while the chloropyridazine-triazole core provides synthetic handles for fragment elaboration. In the absence of pre-existing target data, high-throughput screening against panels of nucleophilic enzymes (e.g., serine hydrolases, kinases, deubiquitinases) using mass-spectrometry-based readouts is a plausible first-tier application.

Synthetic Intermediates for Heterocyclic Library Expansion

The compound can serve as a versatile intermediate for generating diverse sulfonamide, sulfonate ester, or SuFEx-derived libraries. The 6-chloropyridazine ring is a well-precedented site for nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification. Procurement for medicinal chemistry campaigns that require novel covalent warhead scaffolds is the most immediate and evidence-supported use case.

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